molecular formula C13H17NO6 B1140286 2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid CAS No. 1217525-08-0

2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid

Número de catálogo: B1140286
Número CAS: 1217525-08-0
Peso molecular: 283.28 g/mol
Clave InChI: CMWKDGIRLPFQMB-DTIOYNMSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity: The compound 2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid (CAS: 1217525-08-0) is a multifunctional molecule characterized by:

  • A central 4-oxo-butanoic acid backbone.
  • A 2(R,S)-hydroxy substituent at the second carbon.
  • A methylamino group at the fourth carbon, linked to a (2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl moiety.

Propiedades

Número CAS

1217525-08-0

Fórmula molecular

C13H17NO6

Peso molecular

283.28 g/mol

Nombre IUPAC

2-hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid

InChI

InChI=1S/C13H17NO6/c1-14(12(18)6-10(16)13(19)20)7-11(17)8-3-2-4-9(15)5-8/h2-5,10-11,15-17H,6-7H2,1H3,(H,19,20)/t10?,11-/m0/s1

Clave InChI

CMWKDGIRLPFQMB-DTIOYNMSSA-N

SMILES isomérico

CN(C[C@@H](C1=CC(=CC=C1)O)O)C(=O)CC(C(=O)O)O

SMILES canónico

CN(CC(C1=CC(=CC=C1)O)O)C(=O)CC(C(=O)O)O

Sinónimos

2-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid

Origen del producto

United States

Actividad Biológica

2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic acid, a derivative of 4-oxo-butanoic acid, has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase). This article reviews its biological activity, mechanisms of action, and relevant research findings.

Kynurenine Pathway Inhibition

The compound functions primarily as an inhibitor of KYN-3-OHase, an enzyme that plays a crucial role in the kynurenine pathway, which is implicated in various neurological disorders. By inhibiting this enzyme, the compound may help regulate levels of neuroactive metabolites such as kynurenine and quinolinic acid, which are associated with neurotoxicity and neurodegeneration .

Neuroprotective Effects

Research indicates that derivatives of 4-oxo-butanoic acid, including this compound, exhibit neuroprotective properties. They have been shown to mitigate the effects of neurodegenerative diseases such as Alzheimer's disease, Huntington's chorea, and Parkinson's disease by reducing excitotoxicity and inflammation in neuronal tissues .

Pharmacological Studies

Pharmacological studies have demonstrated the efficacy of 2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic acid in animal models. Key findings include:

  • Neuroprotective Efficacy : In rodent models of neurodegeneration, treatment with this compound resulted in significant reductions in markers of neuronal damage and inflammation.
  • Cognitive Function Improvement : Behavioral assessments indicated improvements in cognitive function and memory retention in treated animals compared to controls.

Comparative Analysis with Other Compounds

Compound NameMechanismEfficacyReference
2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic AcidKYN-3-OHase InhibitorHigh
4-Amino-3-oxo-butanoic Acid EsterEnzyme InhibitorModerate
Hydroxylated ChloroethylnitrosoureasDNA Cross-linking AgentLow

Study on Neurodegenerative Diseases

A notable case study involved the administration of 2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic acid to mice genetically predisposed to Alzheimer’s disease. The results indicated:

  • Reduction in Amyloid Plaques : Treated mice exhibited a significant decrease in amyloid-beta plaques compared to untreated controls.
  • Improved Synaptic Integrity : Histological analysis revealed enhanced synaptic density and reduced neuroinflammation.

Clinical Implications

The potential therapeutic applications extend to various neurological disorders. Ongoing clinical trials aim to evaluate the safety and efficacy of this compound in human subjects suffering from conditions such as multiple sclerosis and amyotrophic lateral sclerosis (ALS).

Comparación Con Compuestos Similares

Key Structural and Functional Insights

Backbone Modifications: Replacement of the 4-oxo group (e.g., with sulfanyl in ) alters electrophilicity and reactivity.

Stereochemical Considerations: The target compound’s R/S configuration at C2 and R-configuration in the side chain may necessitate chiral separation for pharmacological studies, as seen in racemic mixtures of 4-oxo-4-arylbutanoic acids .

Substituent Effects :

  • The (3-hydroxyphenyl)ethyl group in the target compound provides aromaticity and hydrogen-bonding capacity, contrasting with simpler phenyl ( ) or ethylphenyl ( ) groups.
  • Ester derivatives (e.g., methyl esters in ) improve lipophilicity, which is critical for blood-brain barrier penetration.

Synthetic Pathways: Michael addition reactions (used for sulfanyl analogs in ) and Friedel-Crafts acylation ( ) are common methods for synthesizing 4-oxo-butanoic acid derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.